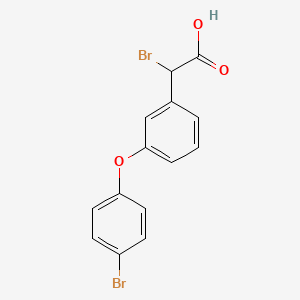
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11BrO3. This compound is characterized by the presence of bromine atoms attached to both the phenyl and phenoxy groups, making it a brominated derivative of phenylacetic acid. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromophenol with 3-bromophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available brominated benzene derivatives. The process includes:
Bromination: Introduction of bromine atoms to the phenyl and phenoxy groups.
Acetylation: Formation of the acetic acid moiety.
Purification: Crystallization and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of phenylacetic acid derivatives with different functional groups.
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of brominated alcohols or alkanes.
Scientific Research Applications
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique brominated structure.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. It may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
- 2-Bromo-2-phenylacetic acid
- 4-Bromophenylacetic acid
- 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
Comparison: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced reactivity in substitution and oxidation reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C14H10Br2O3 |
|---|---|
Molecular Weight |
386.03 g/mol |
IUPAC Name |
2-bromo-2-[3-(4-bromophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Br2O3/c15-10-4-6-11(7-5-10)19-12-3-1-2-9(8-12)13(16)14(17)18/h1-8,13H,(H,17,18) |
InChI Key |
VIGZCFMIRKNUMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


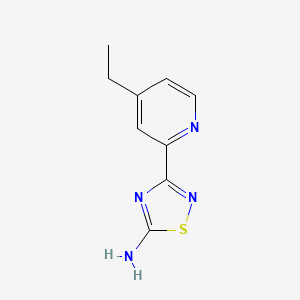


![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
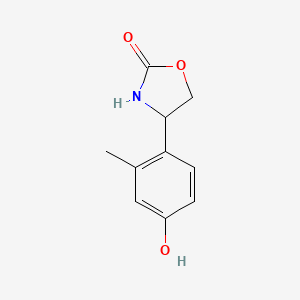

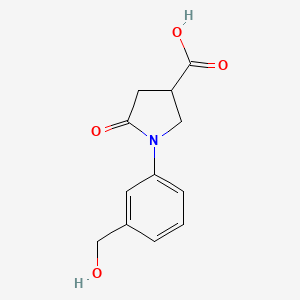
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
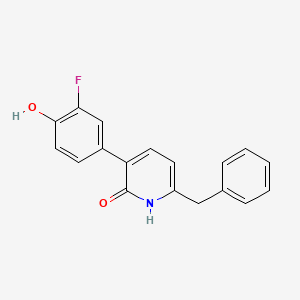
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
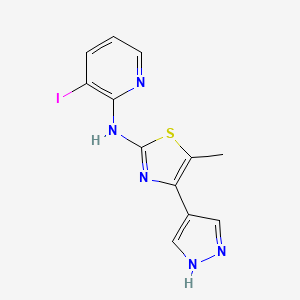
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![2-({[3-(Methylsulfanyl)phenyl]carbamoyl}oxy)ethyl prop-2-enoate](/img/structure/B13887076.png)
